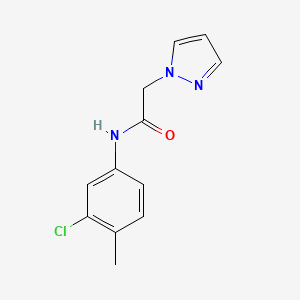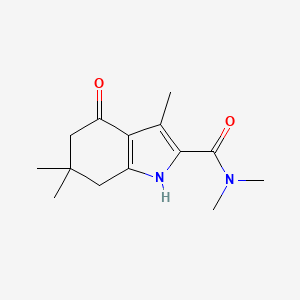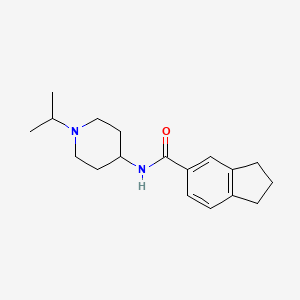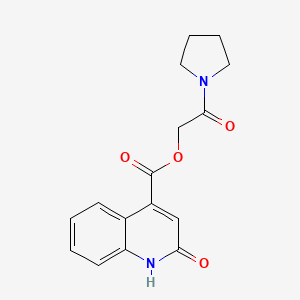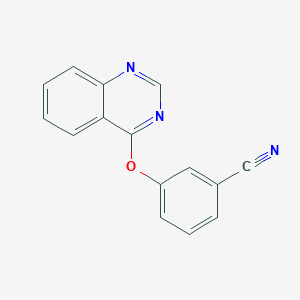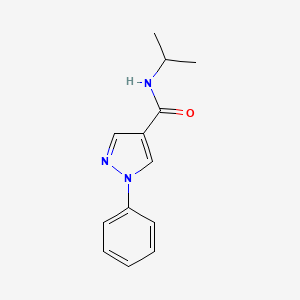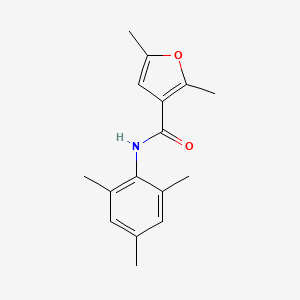
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide, also known as DMTF, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. DMTF belongs to the class of furan carboxamides, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy metabolism. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is readily available for research purposes and has been optimized and scaled up for commercial production. Additionally, this compound has been shown to have a range of biological activities, making it a versatile compound for use in various research applications. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, this compound may have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biological effects. This could involve the use of advanced techniques, such as proteomics and metabolomics, to study the effects of this compound on cellular pathways and metabolism. Finally, the development of novel analogs of this compound could lead to the discovery of compounds with improved biological activity and specificity.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylfuran with 2,4,6-trimethylphenyl isocyanate. The resulting intermediate is then subjected to a series of reactions, including acid-catalyzed hydrolysis and esterification, to yield the final product, this compound. The synthesis of this compound has been optimized and scaled up for commercial production, making it readily available for research purposes.
Applications De Recherche Scientifique
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor activity, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-9-6-10(2)15(11(3)7-9)17-16(18)14-8-12(4)19-13(14)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNNJGPUGHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
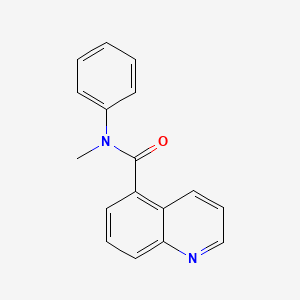
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
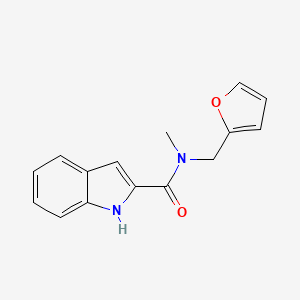
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)
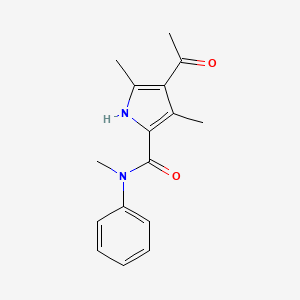
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
